molecular formula C17H27NO B13723120 1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine

1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine

Katalognummer: B13723120
Molekulargewicht: 261.4 g/mol
InChI-Schlüssel: KJKLHGSCWOGTAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine is an organic compound with a complex structure that includes a cyclobutyl ring and a methoxy-substituted phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be formed through a cyclization reaction involving a suitable precursor.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction using reagents such as methyl iodide and a base.

    Attachment of the Phenyl Group: The phenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative and a palladium catalyst.

    Final Amine Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[1-(3-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine
  • 1-[1-(4-Methylphenyl)cyclobutyl]-3-methyl-1-butylamine
  • 1-[1-(3-Methoxy-4-methylphenyl)cyclopropyl]-3-methyl-1-butylamine

Uniqueness

1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to the specific combination of the methoxy-substituted phenyl group and the cyclobutyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C17H27NO

Molekulargewicht

261.4 g/mol

IUPAC-Name

1-[1-(3-methoxy-4-methylphenyl)cyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C17H27NO/c1-12(2)10-16(18)17(8-5-9-17)14-7-6-13(3)15(11-14)19-4/h6-7,11-12,16H,5,8-10,18H2,1-4H3

InChI-Schlüssel

KJKLHGSCWOGTAR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C2(CCC2)C(CC(C)C)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.